1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI)
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Overview
Description
1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI) is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N4 and a molecular weight of 160.18 . This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI) involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods are employed to construct the pyrrole and pyrazine rings that form the core structure of the compound. Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is used to investigate the biological activities of nitrogen-containing heterocycles and their potential as therapeutic agents.
Medicine: Due to its diverse biological activities, it is explored for its potential in developing new drugs for treating various diseases, including infections, inflammation, and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI) is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets and pathways, such as enzymes and receptors involved in various biological processes . Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI) can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine: Exhibits significant kinase inhibitory activity.
The uniqueness of 1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI) lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
(6Z)-1H-pyrrolo[1,2-g][1,2,4,7]tetrazonine |
InChI |
InChI=1S/C8H8N4/c1-2-8-6-10-11-7-9-3-5-12(8)4-1/h1-5,7H,6H2/b5-3-,9-7?,11-10? |
InChI Key |
DNPQNNNBTVWBCM-XBJIKQLUSA-N |
Isomeric SMILES |
C1C2=CC=CN2/C=C\N=CN=N1 |
Canonical SMILES |
C1C2=CC=CN2C=CN=CN=N1 |
Origin of Product |
United States |
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